N-cyclopropyl-5-propylisoxazol-3-amine
Description
N-cyclopropyl-5-propylisoxazol-3-amine is a heterocyclic organic compound featuring an isoxazole core (a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively). Key structural attributes include:
- Substituents: A cyclopropyl group attached to the amine at position 3 and a propyl chain at position 5.
- Molecular Formula: C₉H₁₅N₂O.
- Molecular Weight: 167.23 g/mol.
- Functional Groups: Amine (-NH-), ether (O in isoxazole).
The cyclopropyl group enhances metabolic stability by resisting enzymatic oxidation, while the propyl chain contributes to lipophilicity, influencing membrane permeability.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-cyclopropyl-5-propyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-2-3-8-6-9(11-12-8)10-7-4-5-7/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
AGYJGRUNXDPRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including N-cyclopropyl-5-propylisoxazol-3-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and scalability. For example, the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 can produce substituted isoxazoles in good yields under moderate conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-propylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Substitution reactions involving halides or other leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions can vary from basic (e.g., NaHCO3) to acidic (e.g., AcOH) environments, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities based on their functional groups .
Scientific Research Applications
N-cyclopropyl-5-propylisoxazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
N-[3-(azepan-1-yl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)-1,2-oxazol-5-amine
Core Structure : Oxazole (positions 1 and 2 occupied by oxygen and nitrogen).
Substituents :
- 3-Nitrophenyl at position 3 (electron-withdrawing nitro group).
- Dual N-substituents at position 5: [3-(azepan-1-yl)propyl] (azepane: 7-membered amine ring) and [1,3-benzodioxol-5-ylmethyl] (benzodioxole: fused benzene-dioxolane).
Key Features :
- Molecular Complexity : Higher molecular weight due to bulky substituents.
- Functional Groups: Nitro (-NO₂), benzodioxole (electron-rich aromatic system), tertiary amine.
- Potential Applications: The benzodioxole moiety is associated with central nervous system (CNS) activity, while the nitro group may confer reactivity in prodrug designs.
Table 1: Structural and Functional Comparison
| Property | N-cyclopropyl-5-propylisoxazol-3-amine | N-[3-(azepan-1-yl)propyl]-N-(benzodioxol-5-ylmethyl)-3-nitrophenyl-oxazol-5-amine |
|---|---|---|
| Core Heterocycle | Isoxazole | Oxazole |
| Molecular Formula | C₉H₁₅N₂O | Undisclosed (estimated >C₂₅H₃₀N₄O₅) |
| Key Substituents | Cyclopropylamine, propyl | Azepane propyl, benzodioxole methyl, 3-nitrophenyl |
| Notable Functional Groups | Amine, ether | Nitro, benzodioxole, tertiary amine |
| Lipophilicity (LogP) | Moderate (predicted ~2.5) | High (predicted >4.0 due to aromatic groups) |
N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Core Structure : Pyrazole (five-membered ring with two adjacent nitrogen atoms).
Substituents :
- Benzyl group at the amine position.
- Cyclopropyl and methyl groups at positions 3 and 1, respectively.
- Chlorine atom (from molecular formula C₁₄H₁₈ClN₃).
Key Features :
- Molecular Formula : C₁₄H₁₈ClN₃.
- Molecular Weight : 263.77 g/mol.
- Functional Groups : Chlorine (electron-withdrawing), aromatic benzyl.
- Potential Applications: Chlorine enhances binding affinity in agrochemicals or kinase inhibitors; benzyl group increases steric bulk.
Table 2: Physicochemical Comparison
| Property | This compound | N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine |
|---|---|---|
| Core Heterocycle | Isoxazole | Pyrazole |
| Molecular Weight | 167.23 g/mol | 263.77 g/mol |
| Halogen Content | None | Chlorine (Cl) |
| Aromatic Substituents | None | Benzyl |
| Predicted Solubility | Moderate in polar solvents | Low due to benzyl group |
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in this compound offers superior resistance to oxidative metabolism compared to the benzyl group in the pyrazole analogue.
- Electronic Effects : The nitro group in the oxazole derivative () may increase reactivity in electrophilic substitutions, whereas the isoxazole’s ether oxygen enhances hydrogen-bonding capacity.
- Biological Target Interactions : The pyrazole analogue’s chlorine atom could improve binding to hydrophobic enzyme pockets, a feature absent in the isoxazole-based compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
